

Pharmacological Properties of Rauvovertine B: A Technical Guide

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Compound of Interest		
Compound Name:	Rauvovertine B	
Cat. No.:	B14746287	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvovertine B, a marine natural product also identified as pyridinebetaine B, has been the subject of initial pharmacological screening to determine its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the available scientific data on the pharmacological properties of Rauvovertine B. The document details its limited biological activities, including a weak antiviral effect against Herpes Simplex Virus Type 1 (HSV-1), and a noted lack of significant antifungal and cytotoxic effects. This guide is intended to serve as a foundational resource for researchers in pharmacology and drug discovery, presenting the quantitative data, experimental methodologies, and logical frameworks of the conducted studies in a clear and accessible format.

Introduction

Rauvovertine B is a zwitterionic alkaloid belonging to the pyridinebetaine class of compounds, originally isolated from marine organisms. As part of the broader scientific effort to identify novel bioactive molecules from natural sources, **Rauvovertine B** and its analogs have been synthesized and subjected to biological evaluation. The primary investigation into its pharmacological profile has focused on its potential antiviral, antifungal, and cytotoxic activities. This document collates and presents the findings from these initial studies to inform future research and development efforts.



Pharmacological Activities

The pharmacological evaluation of **Rauvovertine B** has revealed a narrow spectrum of biological activity. The compound has demonstrated weak antiviral properties, while significant antifungal and cytotoxic activities have not been observed within the tested concentration ranges.

Antiviral Activity

Rauvovertine B has been identified as weakly active against Herpes Simplex Virus Type 1 (HSV-1). The antiviral efficacy was determined by a modified end-point titration technique (EPPT), which measures the reduction in viral titer in the presence of the compound.[1][2]

Antifungal Activity

In assays against a panel of pathogenic fungi, **Rauvovertine B** did not exhibit significant antifungal properties. Standardized microdilution protocols were employed to assess its ability to inhibit the growth of various Candida and Aspergillus species.

Cytotoxic Activity

The cytotoxic potential of **Rauvovertine B** was evaluated against human cancer cell lines and non-cancerous primate cells. The results indicate a lack of significant cytotoxicity at the concentrations tested, suggesting a favorable preliminary safety profile in this regard.

Quantitative Data Summary

The following tables summarize the quantitative results from the pharmacological evaluation of **Rauvovertine B**.

Table 1: Antiviral Activity of Rauvovertine B against HSV-1[1][2]



Compound	Virus	Assay	Concentrati on (µg/mL)	Reduction Factor (Rf)	Interpretati on
Rauvovertine B	HSV-1	EPPT	25	1 x 10¹	Weakly Active
A compound					
is considered					
to have					
relevant					
antiviral					
activity with					
an Rf value >					
1 x 10 ³ .					

Table 2: Cytotoxicity Data for **Rauvovertine B** and a Related Analog[1][2]

Compound	Cell Line	Assay	Incubation Time	CC₅₀ (µg/mL)
Rauvovertine B	HeLa, Vero	MTT	48 hours	> 60
Rauvovertine A	HeLa	MTT	48 hours	50 ± 3.0
CC ₅₀ : 50% Cytotoxic Concentration				

Table 3: Antifungal Activity of Rauvovertine B

Compound	Fungal Genera Tested	Assay Protocols	Concentration Range Tested (µg/mL)	Outcome
Rauvovertine B	Candida, Aspergillus	AFST-EUCAST, CLSI-M38-A	Up to 100	No relevant activity observed



Experimental Protocols

The following sections detail the methodologies used in the pharmacological evaluation of **Rauvovertine B**.

Antiviral Activity Assay (Modified End-Point Titration Technique - EPPT)

A modified end-point titration technique (EPPT) was utilized to assess the antiviral activity of **Rauvovertine B** against HSV-1.[1][2]

- Cell Lines: Human cervix epithelioid carcinoma (HeLa) and African green monkey kidney (Vero) cells were used.
- Virus: Herpes Simplex Virus Type 1.
- Procedure:
 - Two-fold serial dilutions of Rauvovertine B were prepared.
 - The compound dilutions were mixed with a viral suspension of a known titer.
 - The mixture was incubated for 30 minutes at 37°C to allow for interaction between the compound and the virus.
 - The incubated mixture was then added to confluent monolayers of HeLa or Vero cells in 96-well plates.
 - The plates were incubated for a period sufficient for viral replication and cytopathic effect (CPE) to become visible in control wells (typically 3-5 days).
 - The viral titer in the presence of the compound was determined by observing the highest dilution at which CPE was inhibited.
 - The Reduction Factor (Rf) was calculated as the ratio of the viral titer in the absence of the compound to the viral titer in the presence of the compound.



Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to determine the cytotoxicity of **Rauvovertine B**.[3][4][5]

- Cell Lines: HeLa and Vero cells.
- Procedure:
 - Cells were seeded in 96-well plates and allowed to adhere overnight.
 - Serial dilutions of **Rauvovertine B** were added to the wells.
 - The plates were incubated for 48 hours.
 - After the incubation period, the medium was removed, and MTT solution (5 mg/mL in PBS) was added to each well.
 - The plates were incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.
 - The formazan crystals were solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).
 - The absorbance was measured at a wavelength of 570 nm using a microplate reader.
 - The 50% cytotoxic concentration (CC₅₀) was calculated as the concentration of the compound that reduced cell viability by 50% compared to untreated control cells.

Antifungal Susceptibility Testing

Standardized broth microdilution methods were used to evaluate the antifungal activity of **Rauvovertine B**.[6][7][8][9][10]

- Fungal Strains: A panel of Candida species and Aspergillus species.
- Protocols:



- For Candida spp.: The European Committee on Antimicrobial Susceptibility Testing (EUCAST) protocol was followed.
- For Aspergillus spp.: The Clinical and Laboratory Standards Institute (CLSI) M38-A protocol was used.

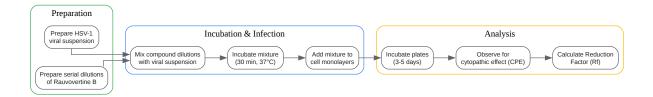
General Procedure:

- Two-fold serial dilutions of Rauvovertine B (ranging from 100 to 2 μg/mL) were prepared in 96-well microtiter plates.
- A standardized inoculum of each fungal strain was added to the wells.
- The plates were incubated at 35°C for 24-48 hours.
- The minimum inhibitory concentration (MIC) was determined as the lowest concentration
 of the compound that caused a significant inhibition of fungal growth compared to the
 growth control.

Visualizations

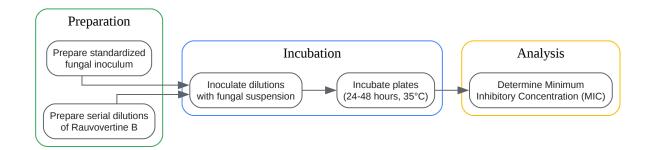
The following diagrams illustrate the experimental workflows and the logical summary of the pharmacological findings for **Rauvovertine B**.

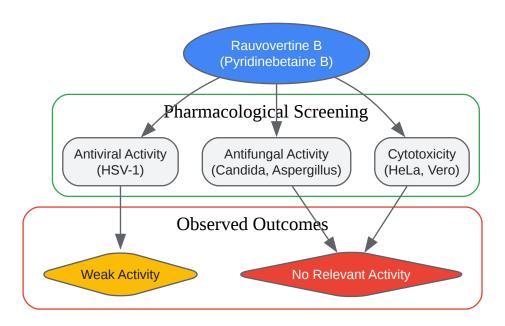












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